molecular formula C18H17NO3 B8483588 Dibenz[b,e]oxepin-2-acetamide, 6,11-dihydro-N,N-dimethyl-11-oxo-

Dibenz[b,e]oxepin-2-acetamide, 6,11-dihydro-N,N-dimethyl-11-oxo-

Cat. No. B8483588
M. Wt: 295.3 g/mol
InChI Key: MVUMYTROLZHHMA-UHFFFAOYSA-N
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Patent
US09000195B2

Procedure details

8 g (0.029 moles) of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid were dissolved in 30 ml of acetonitrile and 0.15 ml of DMF were added to this solution. 2.3 ml (0.032 moles) of thionyl chloride were added to the resulting solution at 20-25° C. Once the reaction had ended, the reaction mixture is slowly poured over an aqueous solution of 40% Me2NH (14.4 g, 0.32 ml) cooled at 0-5° C. and stirring was maintained at this temperature for 30 minutes. Subsequently, the organic part was distilled under reduced pressure and 80 ml of methylene chloride were added. The phases were decanted, separating the organic phase. The solvent was distilled, obtaining an oil with the product of the title with a yield of 60%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.32 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][O:5][C:4]2[CH:13]=[CH:14][C:15]([CH2:17][C:18]([OH:20])=O)=[CH:16][C:3]1=2.[CH3:21][N:22](C=O)[CH3:23].S(Cl)(Cl)=O.N(C)C>C(#N)C>[CH3:21][N:22]([CH3:23])[C:18](=[O:20])[CH2:17][C:15]1[CH:14]=[CH:13][C:4]2[O:5][CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:2](=[O:1])[C:3]=2[CH:16]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0.32 mL
Type
reactant
Smiles
N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the organic part was distilled under reduced pressure and 80 ml of methylene chloride
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The phases were decanted
CUSTOM
Type
CUSTOM
Details
separating the organic phase
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled
CUSTOM
Type
CUSTOM
Details
obtaining an oil with the product of the title with a yield of 60%

Outcomes

Product
Name
Type
Smiles
CN(C(CC1=CC2=C(OCC3=C(C2=O)C=CC=C3)C=C1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.